1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-
Description
Design Rationale for Chiral Induction in Umpolung Reaction Systems
The structural design of 1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)- leverages three critical components:
- Cinchona Alkaloid Scaffold : The (9R)-6'-methoxycinchonan-9-yl group provides a rigid bicyclic framework with inherent chirality from C8 and C9 stereocenters. This rigidity enforces spatial discrimination between enantiotopic faces of substrates.
- Trifluoromethyl Substituent : The electron-withdrawing CF₃ group at the para position of the benzenediamine backbone polarizes adjacent nitrogen lone pairs, enhancing hydrogen-bonding interactions with electrophilic substrates like imines or enolates.
- 1,2-Benzenediamine Core : The diamine moiety serves as a bifunctional activation site, enabling simultaneous substrate binding and transition-state stabilization via Brønsted acid/base interactions.
A comparative analysis of substituent effects on catalytic performance reveals that electron-withdrawing groups (e.g., CF₃, CN) significantly improve enantioselectivity compared to electron-donating groups (Table 1).
Table 1: Impact of Benzenediamine Substituents on Enantioselectivity
| Substituent (X) | Yield (%) | ee (%) |
|---|---|---|
| CF₃ | 82 | 94 |
| CN | 78 | 89 |
| OMe | 65 | 62 |
This trend aligns with computational studies showing that CF₃ increases the electrophilicity of imine intermediates, favoring selective nucleophilic attack on one enantioface.
Properties
IUPAC Name |
1-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O/c1-3-16-15-34-11-9-17(16)12-25(34)26(33-24-6-4-18(13-22(24)31)27(28,29)30)20-8-10-32-23-7-5-19(35-2)14-21(20)23/h3-8,10,13-14,16-17,25-26,33H,1,9,11-12,15,31H2,2H3/t16-,17-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIWYLGRBONHL-ZRJNXXGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. This can be achieved through the reduction of nitrobenzene derivatives or the catalytic hydrogenation of dinitrobenzenes. The cinchonan moiety is introduced through a coupling reaction, often using a cinchona alkaloid derivative as a starting material. The trifluoromethyl group is then added via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The benzenediamine core can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: Lacks the cinchonan and trifluoromethyl groups, making it less complex and less versatile.
Cinchona Alkaloids: Contain the cinchonan moiety but lack the benzenediamine core and trifluoromethyl group.
Trifluoromethylated Amines: Have the trifluoromethyl group but lack the benzenediamine and cinchonan moieties.
Uniqueness
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- is unique due to its combination of a benzenediamine core, a cinchonan moiety, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-, also known by its CAS number 1404088-26-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a benzenediamine core with a methoxycinchonan moiety and a trifluoromethyl group, which may influence its solubility and interaction with biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines. A study indicated that the compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value of approximately 25.72 μM. Flow cytometry analyses revealed that treatment with this compound accelerated apoptosis in MCF cell lines in a dose-dependent manner . Additionally, in vivo studies on tumor-bearing mice showed suppressed tumor growth when treated with this compound .
Antimicrobial Activity
The antimicrobial properties of 1,2-benzenediamine derivatives have been explored extensively. In vitro assays demonstrated that certain derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole frameworks showed minimum inhibitory concentration (MIC) values ranging from 12.5 μg/ml to 250 μg/ml against various pathogens such as Staphylococcus typhi and Candida albicans .
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Inhibition of Protein–Protein Interactions : Research suggests that the compound may inhibit critical protein-protein interactions involved in cancer progression, particularly targeting pathways like STAT3, which is often constitutively activated in malignancies .
- Induction of Apoptosis : The ability to induce apoptosis is linked to the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins within cancer cells .
Case Studies
- Study on Apoptosis Induction : In a controlled laboratory setting, treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP in treated MCF cells compared to untreated controls, indicating effective induction of apoptosis .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various benzimidazole derivatives against standard antibiotics. The tested compound outperformed several conventional antibiotics against S. typhi, showcasing its potential as an alternative therapeutic agent .
Data Tables
Q & A
What advanced analytical techniques are recommended to confirm the stereochemical integrity of the cinchonan moiety in this compound?
Methodological Answer:
The (9R)-6'-methoxycinchonan group introduces stereochemical complexity, requiring confirmation via:
- X-ray crystallography : Resolves absolute configuration by analyzing single-crystal diffraction patterns.
- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to confirm stereochemistry.
- Optical rotation : Compares experimental values with literature data for known cinchona alkaloid derivatives.
How can researchers optimize the synthesis of the trifluoromethyl-substituted benzene core while minimizing defluorination or side reactions?
Methodological Answer:
Key strategies include:
- Protecting group chemistry : Use orthogonal protecting groups (e.g., Boc for amines) during functionalization to prevent unwanted nucleophilic attacks .
- Low-temperature reactions : Conduct trifluoromethylation via Ullmann coupling or transition-metal catalysis (e.g., CuI/ligand systems) at 0–60°C to reduce thermal degradation .
- In situ monitoring : Employ LC-MS or TLC to track reaction progress and terminate before side products dominate.
- Purification : Use silica gel chromatography with fluorophilic solvents (e.g., hexane/ethyl acetate gradients) to isolate the trifluoromethyl product .
What computational methods are suitable for predicting the electronic effects of the 6'-methoxy and trifluoromethyl substituents on the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the trifluoromethyl and methoxy groups.
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .
- Solvent modeling : Use implicit solvation models (e.g., PCM) to simulate solvent effects on reaction intermediates.
- Comparative studies : Benchmark against experimental data from structurally similar compounds, such as nitro- or iodo-substituted benzenediamines .
How should researchers address discrepancies in solubility measurements between computational predictions and experimental data?
Methodological Answer:
- Empirical testing : Systematically test solvents (e.g., DMSO, THF, chloroform) under controlled temperatures and pH.
- Hansen solubility parameters : Compare predicted vs. observed solubility using HSPiP software to refine solvent selection .
- Cosolvency approaches : Use binary solvent mixtures (e.g., ethanol/water) to enhance solubility.
- Particle size reduction : Employ nano-milling or sonication to improve dissolution kinetics. Reference solubility data for analogous compounds like 4-iodo-1,2-benzenediamine (density: 2.016 g/cm³) .
What experimental protocols validate the compound’s stability under physiological conditions for biological studies?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, analyzing degradation via HPLC-UV/MS over 24–72 hours.
- Light exposure studies : Use ICH Q1B guidelines to assess photostability under UV/visible light.
- Metabolic stability assays : Perform liver microsome incubations (human/rat) to identify metabolic hotspots .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles under nitrogen/air atmospheres.
How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns) arising from dynamic rotational isomerism?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C to 80°C to coalesce split peaks and calculate rotational energy barriers.
- 2D NMR techniques : Use HSQC and HMBC to assign coupling constants and verify connectivity.
- Computational NMR prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Deuterium exchange : Identify exchangeable protons (e.g., NH2 groups) to simplify spectra .
What strategies mitigate cytotoxicity during in vitro assays while maintaining the compound’s bioactivity?
Methodological Answer:
- Dose-response profiling : Determine IC50 values across cell lines (e.g., HEK293, HepG2) to establish a therapeutic window.
- Prodrug design : Modify labile functional groups (e.g., hydroxyls) with enzymatically cleavable esters .
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to reduce off-target effects.
- Comparative toxicology : Reference safety data for structurally related compounds, such as 3,6-dichloro-1,2-benzenediamine (GHS acute toxicity category 4) .
How can the compound’s potential as a chiral catalyst be evaluated in asymmetric synthesis?
Methodological Answer:
- Model reactions : Test catalytic efficiency in asymmetric aldol or Michael additions, comparing enantiomeric excess (ee) via chiral GC or HPLC.
- Kinetic studies : Measure turnover frequency (TOF) and activation parameters (ΔH‡, ΔS‡) under varying temperatures.
- Ligand-acceleration tests : Compare reaction rates with/without the compound to confirm catalytic role.
- Computational docking : Simulate substrate-catalyst interactions to rationalize stereoselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
